2-((1-(4-(二氟甲氧基)苯基)-5-(对甲苯基)-1H-咪唑-2-基)硫代)-N-(5-甲基异恶唑-3-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

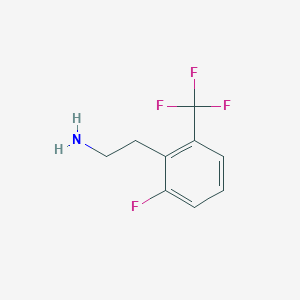

The compound , 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, is a complex molecule that may be related to the class of acetamide derivatives. While the provided papers do not directly discuss this specific compound, they do provide insight into similar structures and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves the formation of a thiazole or thiazolidine ring, which is then linked to an acetamide moiety. For example, the synthesis of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides involves the creation of a thiazolidine ring, which is a common structural feature in many biologically active compounds . Although the exact synthesis route for the compound is not provided, it likely involves similar steps, such as the formation of an imidazole ring, followed by the introduction of a thioether linkage and subsequent attachment of an acetamide group.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be quite complex, with various substituents influencing the overall geometry and interactions within the crystal. For instance, in the case of 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, the molecule crystallizes with two independent molecules in the asymmetric unit, and the phenyl ring orientation varies slightly between the two molecules . This suggests that the compound may also exhibit polymorphism or different conformations depending on the crystal packing and intermolecular interactions, such as hydrogen bonding.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the acetamide moiety and any additional functional groups present. The thiazole and thiazolidine rings can also engage in reactions, particularly those involving nucleophilic attack at the sulfur atom. While the specific reactions of the compound are not detailed, it is reasonable to assume that it could undergo similar reactions, such as hydrolysis of the acetamide group or substitution reactions at the thioether sulfur.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can vary widely depending on their specific substituents. For example, the presence of a difluoromethoxy group in the compound suggests increased lipophilicity and potential for hydrogen bonding, which could affect solubility and bioavailability. The crystal structure analysis of related compounds indicates that hydrogen bonding plays a significant role in the solid-state structure, which could influence the compound's melting point, solubility, and stability .

科学研究应用

新型配位络合物和抗氧化活性

研究已经合成了吡唑-乙酰胺衍生物,重点研究了它们在与金属离子如 Co(II) 和 Cu(II) 形成配位络合物中的作用。这些络合物表现出显着的抗氧化活性,表明在减轻氧化应激相关疾病方面具有潜在应用 (Chkirate 等,2019)。

咪唑衍生物的结构表征

研究重点关注咪唑衍生物的合成和结构分析,深入了解它们的分子构型和相互作用。这项研究对于理解这些化合物在各种生物学背景下的化学性质和潜在应用至关重要 (Sethusankar 等,2002)。

抗菌和抗真菌活性

靶向二氢蝶酸合酶的咪唑衍生物对革兰氏阳性菌和革兰氏阴性菌均表现出明显的抗菌活性。这突出了它们作为一类新型抗生素的潜力,特别是对于耐药菌株 (Daraji 等,2021)。

属性

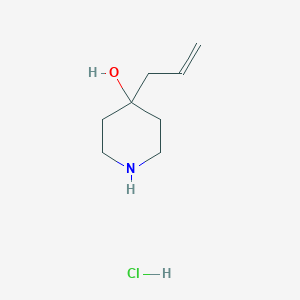

IUPAC Name |

2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F2N4O3S/c1-14-3-5-16(6-4-14)19-12-26-23(33-13-21(30)27-20-11-15(2)32-28-20)29(19)17-7-9-18(10-8-17)31-22(24)25/h3-12,22H,13H2,1-2H3,(H,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJWFXKHDBJAIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)NC4=NOC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-benzylpiperidine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2540096.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2540101.png)

![(E)-2-(2-(4-(3-(4-methoxyphenyl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2540109.png)

![N-(3-acetylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![N-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2540112.png)

![Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B2540114.png)

![N-[(2-chloropyridin-4-yl)sulfonyl]-3-(1H-pyrrol-1-yl)benzamide](/img/structure/B2540115.png)

![2-[(5-chloropyridin-2-yl)amino]-N-[4-(dimethylamino)benzyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2540116.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3-hydroxybutan-2-yl)sulfanyl]acetamide](/img/structure/B2540118.png)